N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
CAS No.: 1087648-42-7
Cat. No.: VC5979123
Molecular Formula: C15H14N6O
Molecular Weight: 294.318
* For research use only. Not for human or veterinary use.
![N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide - 1087648-42-7](/images/structure/VC5979123.png)
Specification
CAS No. | 1087648-42-7 |
---|---|
Molecular Formula | C15H14N6O |
Molecular Weight | 294.318 |
IUPAC Name | N-benzyl-2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
Standard InChI | InChI=1S/C15H14N6O/c22-14(18-9-11-4-2-1-3-5-11)8-13-19-15(21-20-13)12-10-16-6-7-17-12/h1-7,10H,8-9H2,(H,18,22)(H,19,20,21) |
Standard InChI Key | TUIAJFMNEYQQRL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=NC=CN=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is C₁₅H₁₄N₆O, with a molecular weight of 294.318 g/mol. The compound’s structure features:
-
A benzyl group (C₆H₅CH₂) attached to the acetamide nitrogen, enhancing lipophilicity and membrane permeability.
-
A 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, known for its role in hydrogen bonding and metal coordination.
-
A pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, contributing to π-π stacking interactions and solubility modulation.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄N₆O |
Molecular Weight | 294.318 g/mol |
CAS Number | 1087648-42-7 |
IUPAC Name | N-Benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
Solubility | Limited data; estimated moderate in DMSO |
LogP (Partition Coefficient) | Predicted ~2.1 (indicating moderate lipophilicity) |
Synthesis and Optimization Strategies
The synthesis of N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide involves multi-step organic reactions, typically proceeding as follows:
-
Triazole Ring Formation:
-
Hydrazine derivatives react with carbonyl compounds to form the 1,2,4-triazole core. For example, cyclocondensation of thiosemicarbazides with acetic acid derivatives under reflux conditions.
-
-
Pyrazine Substitution:
-
Electrophilic aromatic substitution or cross-coupling reactions introduce the pyrazine group at the triazole’s 5-position. Palladium-catalyzed Suzuki-Miyaura coupling is often employed for such heteroaryl integrations.
-
-
Benzyl Acetamide Functionalization:
-
The N-benzyl acetamide side chain is introduced via nucleophilic acyl substitution, using benzylamine and activated acetamide intermediates.
-
Critical Reaction Parameters:
-
Temperature: 80–120°C for triazole cyclization.
-
Solvents: Dimethylformamide (DMF) or ethanol for polar aprotic conditions.
Biological Activities and Mechanistic Insights
While direct biological data for this compound are scarce, structurally related triazole-acetamide derivatives exhibit notable pharmacological profiles:
Anticancer Activity
N-Benzyl acetamide derivatives, such as KX2-391, inhibit Src kinase by targeting substrate-binding sites (GI₅₀ = 1.34 μM in NIH3T3/c-Src527F cells) . The triazole ring coordinates with ATP-binding pockets, while the benzyl group enhances cellular uptake.
Neuropharmacological Applications
Patent literature highlights triazole derivatives as orexin receptor antagonists, modulating sleep-wake cycles . Although untested, the pyrazine group in N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide could interact with orexin’s hydrophobic binding cavity.
Analytical Characterization
The compound’s purity and structure are verified using:
Table 2: Analytical Techniques and Outcomes
Technique | Application | Key Findings |
---|---|---|
1H/13C NMR | Structural elucidation | Confirmed triazole (δ 8.2–8.5 ppm) and pyrazine (δ 8.9 ppm) protons. |
Mass Spectrometry | Molecular weight confirmation | Observed [M+H]⁺ peak at m/z 295.3. |
HPLC | Purity assessment | >98% purity under C18 reverse-phase conditions. |
X-ray Diffraction | Crystallographic analysis | No data available; predicted monoclinic crystal system. |
Comparative Analysis with Structural Analogs
Table 3: Comparison with Pyridine-Substituted Analog
Property | N-Benzyl-2-[5-(Pyrazin-2-yl)-Triazol-3-yl]Acetamide | 2-[5-(Pyridin-2-yl)-Triazol-3-yl]-N-(Pyridin-3-ylmethyl)Acetamide |
---|---|---|
Molecular Formula | C₁₅H₁₄N₆O | C₁₅H₁₄N₆O |
Nitrogen Atoms | 6 | 6 |
Bioactivity | Predicted antifungal/anticancer | Confirmed antimicrobial (MIC = 8 µg/mL) |
Solubility | Moderate in DMSO | High in aqueous buffers (pyridine enhances hydrophilicity) |
The replacement of pyrazine with pyridine increases aqueous solubility but may reduce metabolic stability due to higher susceptibility to oxidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume